N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-2-(5-methoxyindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-15-4-5-16-13(11-15)7-9-19(16)12-17(20)18-8-6-14-3-2-10-22-14/h2-5,7,9-11H,6,8,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADXOXCWRCIUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the reaction of 5-methoxyindole with 2-(furan-2-yl)ethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Impact of Substituent Variations
Indole Substitutions :
- The 5-methoxy group in the target compound is critical for serotonin receptor affinity, as seen in analogs like N-(4-acetylphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide .
- Replacement with 5-chloro (e.g., in ) shifts activity toward DNA damage pathways, highlighting substituent-dependent mechanistic divergence.
- Trifluoromethoxy groups () enhance lipophilicity and stability, making analogs more drug-like .
Heterocyclic Additions :
Research Findings and Mechanistic Insights
- Molecular Docking : The furan-ethyl chain in the target compound shows preferential binding to serotonin receptors (5-HT2A) compared to phenyl-substituted analogs .
- Metabolic Stability: The methoxy group at the 5-position of indole reduces oxidative metabolism, extending half-life relative to non-substituted indoles .
- Toxicity Profiles: Chloro and trifluoromethoxy analogs () exhibit higher cytotoxicity in normal cells, suggesting a trade-off between potency and safety .
Biological Activity
N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.30 g/mol
This compound features an indole moiety, which is known for its diverse biological activities, particularly in cancer therapy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of indole and furan have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induces apoptosis via mitochondrial pathway |
| Compound B | A549 | 26.00 | Inhibits cell proliferation |
| This compound | HCT116 | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often act through:
- Apoptosis Induction : Many indole derivatives trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Some compounds inhibit specific phases of the cell cycle, preventing cancer cell proliferation.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties that can contribute to their anticancer activity.
Study 1: Indole Derivatives in Cancer Therapy
A study published in the Journal of Medicinal Chemistry evaluated several indole derivatives for their anticancer activity. The findings indicated that compounds with methoxy substitutions exhibited enhanced potency against breast and lung cancer cell lines, suggesting a structure–activity relationship that favors such modifications .
Study 2: Furan-Based Compounds
Research has shown that furan-containing compounds can also exhibit significant cytotoxicity against a range of tumor cells. A specific study found that furan derivatives demonstrated IC50 values comparable to established chemotherapeutics, highlighting their potential as lead compounds in drug discovery .
Q & A
Q. What are the standard synthetic protocols for N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide, and how are reaction conditions optimized?
Answer: The synthesis typically involves:
- Coupling reactions between indole derivatives and furan-containing acetamide precursors using carbodiimides (e.g., EDC/HOBt) .
- Functional group protection/deprotection (e.g., methoxy group stability under acidic/basic conditions) .
- Purification via column chromatography or recrystallization.
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (coupling step) | Prevents side reactions |
| Solvent | DMF or DCM | Enhances reagent solubility |
| Reaction Time | 12–24 hrs (amide formation) | Ensures completion |
Q. What spectroscopic techniques are used to characterize this compound, and how are structural ambiguities resolved?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms indole and furan proton environments .
- Infrared Spectroscopy (IR) : Validates amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±0.001 Da) .
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC50 values)?
Answer:
- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity .
- Purity Validation : Re-test compound batches with HPLC (>98% purity) to exclude impurities as confounding factors .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for melatonin receptors) clarify affinity variations .
Q. What computational strategies improve metabolic stability while retaining bioactivity?
Answer:
- MetaSite Analysis : Predicts metabolic soft spots (e.g., furan ring oxidation) to guide structural modifications .
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluorine) or polar moieties (e.g., glycine) to reduce CYP450-mediated degradation .
Q. Example Modifications :
| Modification | Effect on Metabolic Stability | Bioactivity Retention |
|---|---|---|
| Fluorine at furan C5 | ↑ Stability (blocks oxidation) | Retains COX-2 inhibition |
| Methoxy → hydroxy group | Alters pharmacokinetics | May reduce off-target effects |
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neuroinflammatory pathways?
Answer:
- Transcriptomic Profiling : RNA-seq of treated microglia identifies differentially expressed genes (e.g., NF-κB targets) .
- Protein Interaction Mapping : Co-immunoprecipitation (Co-IP) with indole-binding proteins (e.g., AhR or melatonin receptors) .
- In Vivo Models : Use LPS-induced neuroinflammation models in rodents to assess blood-brain barrier penetration and cytokine modulation .
Q. What strategies mitigate off-target effects in kinase inhibition assays?
Answer:
- Kinome-Wide Profiling : Use panels (e.g., KinomeScan) to identify non-specific kinase interactions .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy position) to enhance selectivity .
- Docking Simulations : Molecular docking with ATP-binding pockets predicts competitive vs. allosteric inhibition .
Q. How can contradictory data on cytotoxicity in cancer vs. normal cell lines be resolved?
Answer:
- Dose-Response Curves : Establish IC50 in ≥3 cell lines (e.g., HeLa, HEK293) to assess selective toxicity .
- Apoptosis Markers : Measure caspase-3/7 activation to confirm mechanism .
- Redox Profiling : Quantify ROS levels to differentiate oxidative stress-mediated vs. receptor-driven cytotoxicity .
Data Contradiction Analysis
Example : Conflicting reports on COX-2 vs. COX-1 inhibition.
- Hypothesis : Batch-to-batch variability in enantiomeric purity.
- Resolution : Chiral HPLC to isolate enantiomers; re-test activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
